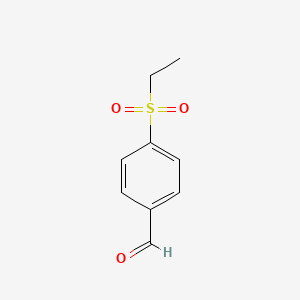

4-Ethylsulfonylbenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-ethylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJHTQPWWNPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528751 | |

| Record name | 4-(Ethanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50899-03-1 | |

| Record name | 4-(Ethanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethylsulfonylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Ethylsulfonylbenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, provides experimentally derived protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is an aromatic aldehyde containing an ethylsulfonyl group. This functional group imparts specific physicochemical properties that are often sought after in medicinal chemistry, including increased solubility and the potential for strong, directional interactions with biological targets. Consequently, robust and scalable synthetic methods for its preparation are of significant interest to the drug development community. The most common and practical synthetic approach involves a two-step sequence: the formation of a thioether intermediate, followed by its oxidation to the desired sulfone.

Overall Synthetic Strategy

The primary pathway for the synthesis of this compound begins with a commercially available 4-halobenzaldehyde, typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. This is followed by a nucleophilic aromatic substitution reaction with an ethanethiolate source to yield 4-(ethylthio)benzaldehyde. The final step is the oxidation of this thioether to the target compound, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis of this compound. The protocols are based on established methodologies for analogous transformations.

Step 1: Synthesis of 4-(Ethylthio)benzaldehyde

The formation of the thioether intermediate can be achieved through the reaction of a 4-halobenzaldehyde with an ethanethiolate nucleophile. 4-Fluorobenzaldehyde is often preferred due to the higher reactivity of the fluorine atom towards nucleophilic aromatic substitution compared to chlorine.

3.1.1. Reaction Scheme

Caption: Formation of 4-(ethylthio)benzaldehyde.

3.1.2. Experimental Protocol

-

Preparation of Sodium Ethanethiolate: Under an inert atmosphere (e.g., argon or nitrogen), add freshly cut sodium metal (1.15 g, 50 mmol) to 40 mL of anhydrous diethyl ether in a three-necked flask equipped with a stirrer and a dropping funnel. While stirring, slowly add ethanethiol (4.07 mL, 55 mmol) dropwise at room temperature. Continue stirring for 4 hours until the sodium metal is completely consumed and a white precipitate forms. Remove the solvent and excess ethanethiol under reduced pressure to obtain sodium ethanethiolate as a white powder.

-

Synthesis of 4-(Ethylthio)benzaldehyde: To a solution of 4-fluorobenzaldehyde (6.21 g, 50 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF), add the freshly prepared sodium ethanethiolate (4.21 g, 50 mmol). Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into 200 mL of ice-water. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

3.1.3. Quantitative Data for Analogous Reactions

| Starting Material | Nucleophile/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromo-2,5-dimethoxybenzaldehyde | Ethanethiol / K₂CO₃ | DMF | Room Temp. | 48 | >90 |

| 4-Chlorobenzaldehyde | Sodium Methanethiolate | N/A | 50-60 | N/A | High |

Step 2: Oxidation of 4-(Ethylthio)benzaldehyde to this compound

The oxidation of the thioether to the sulfone is a critical step. Common and effective oxidizing agents for this transformation include potassium peroxomonosulfate (Oxone®) and hydrogen peroxide.

3.2.1. Reaction Scheme

Caption: Oxidation to this compound.

3.2.2. Experimental Protocol (Using Oxone®)

-

Dissolve 4-(ethylthio)benzaldehyde (8.31 g, 50 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, dissolve Oxone® (61.5 g, 100 mmol, 2 equivalents) in 200 mL of water.

-

Slowly add the Oxone® solution to the stirred solution of the thioether over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

3.2.3. Quantitative Data for Analogous Oxidations

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(Methylthio)benzaldehyde | Hydrogen Peroxide / H₂SO₄ | Acetic Acid | N/A | N/A | High |

| Various Aryl Sulfides | Oxone® | Methanol/Water | Room Temp. | 1-3 | 85-95 |

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that can be reliably performed in a laboratory setting. The two-step approach, involving the formation of a thioether intermediate followed by its oxidation, provides a robust route to this valuable building block. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently synthesize this compound for their research and development needs. Careful control of reaction conditions, particularly during the oxidation step, is crucial for achieving high purity and yield of the final product.

An In-depth Technical Guide to 4-Ethylsulfonylbenzaldehyde: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylsulfonylbenzaldehyde is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive aldehyde and an electron-withdrawing ethylsulfonyl group, renders it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical methodologies for the characterization of this compound. Furthermore, it explores its potential therapeutic applications, particularly as a putative inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory and cancer drug development.

Chemical Structure and Properties

This compound possesses a central benzene ring substituted with an aldehyde group at position 1 and an ethylsulfonyl group at position 4.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| CAS Number | 50899-03-1 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| Appearance | Solid |

| Melting Point | 108-110 °C |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from (4-(ethylthio)phenyl)methanol. This pathway includes the oxidation of the benzylic alcohol to the corresponding aldehyde, followed by the oxidation of the sulfide to the sulfone.

Figure 2: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Swern Oxidation of (4-(ethylthio)phenyl)methanol to 4-(ethylthio)benzaldehyde

This protocol is adapted from standard Swern oxidation procedures.[1][2][3][4][5]

-

Materials: (4-(ethylthio)phenyl)methanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C, add DMSO (2.4 equivalents) dropwise.

-

After stirring for 10 minutes, a solution of (4-(ethylthio)phenyl)methanol (1.0 equivalent) in DCM is added slowly.

-

The reaction mixture is stirred for a further 20 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: Oxidation of 4-(ethylthio)benzaldehyde to this compound

This protocol is based on the oxidation of sulfides to sulfones using meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

-

Materials: 4-(ethylthio)benzaldehyde, m-CPBA, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-(ethylthio)benzaldehyde (1.0 equivalent) in DCM.

-

To this solution, add a solution of m-CPBA (2.2 equivalents) in DCM dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The resulting solid is purified by recrystallization.

-

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds.[8][9][10]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.1 | d | 2H | Aromatic protons (ortho to -CHO) |

| ~7.9 | d | 2H | Aromatic protons (ortho to -SO₂Et) |

| ~3.2 | q | 2H | Methylene protons (-SO₂CH₂ CH₃) |

| ~1.2 | t | 3H | Methyl protons (-SO₂CH₂CH₃ ) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C HO) |

| ~145 | Aromatic carbon attached to -SO₂Et |

| ~138 | Aromatic carbon attached to -CHO |

| ~131 | Aromatic carbons ortho to -CHO |

| ~128 | Aromatic carbons ortho to -SO₂Et |

| ~52 | Methylene carbon (-SO₂C H₂CH₃) |

| ~7 | Methyl carbon (-SO₂CH₂C H₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[11][12][13][14][15]

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~2720, ~2820 | Medium, weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1300-1350, ~1120-1160 | Strong | Asymmetric and symmetric SO₂ stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[16][17][18][19]

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular ion) |

| 169 | [M - CHO]⁺ |

| 135 | [M - SO₂Et]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Relevance in Drug Development: Potential as a COX-2 Inhibitor

Benzaldehyde and its derivatives are recognized as important pharmacophores in drug discovery, contributing to a wide range of biological activities.[20][21][22][23][24] The presence of a sulfonyl group in many selective cyclooxygenase-2 (COX-2) inhibitors suggests that this compound could be a valuable scaffold for the development of novel anti-inflammatory and anti-cancer agents.

The COX-2 enzyme is a key mediator of inflammation and is often overexpressed in various cancers.[25][26][27][28][29] Its signaling pathway leads to the production of prostaglandins, which are involved in pain, inflammation, and tumorigenesis. Selective inhibition of COX-2 is a well-established therapeutic strategy.

References

- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. gchemglobal.com [gchemglobal.com]

- 4. researchgate.net [researchgate.net]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. diva-portal.org [diva-portal.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 11. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. scribd.com [scribd.com]

- 20. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 21. nbinno.com [nbinno.com]

- 22. News - What are six applications for benzaldehyde [sprchemical.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 25. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 26. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 28. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Ethylsulfonylbenzaldehyde: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-ethylsulfonylbenzaldehyde, a key aromatic building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this compound, this document utilizes data from its close structural analog, 4-(methylsulfonyl)benzaldehyde (CAS No: 5398-77-6), as a predictive reference. The spectral characteristics of these two compounds are expected to be highly similar, with minor, predictable variations arising from the difference between an ethyl and a methyl group on the sulfonyl moiety. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectroscopic properties of this compound class.

The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectral Data Summary

The spectral data presented below is for 4-(methylsulfonyl)benzaldehyde and serves as a close approximation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.16 | Singlet | 1H | Aldehyde (-CHO) |

| 8.16 | Doublet | 2H | Aromatic (ortho to -CHO) |

| 8.10 | Doublet | 2H | Aromatic (ortho to -SO₂CH₃) |

| 3.12 | Singlet | 3H | Methyl (-SO₂CH₃) |

Note on this compound: The singlet at 3.12 ppm would be replaced by a quartet around 3.2-3.4 ppm (2H, -SO₂CH₂CH₃) and a triplet around 1.2-1.4 ppm (3H, -SO₂CH₂CH₃).

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | Aldehyde Carbonyl (C=O) |

| 146.1 | Aromatic (C-SO₂CH₃) |

| 140.2 | Aromatic (C-CHO) |

| 130.6 | Aromatic (CH, ortho to -CHO) |

| 128.5 | Aromatic (CH, ortho to -SO₂CH₃) |

| 44.5 | Methyl Carbon (-SO₂CH₃) |

Note on this compound: The signal at 44.5 ppm would be replaced by signals for the ethyl group, expected around 51 ppm (-SO₂CH₂) and 7 ppm (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak-Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch |

| ~1310, ~1150 | Strong | S=O Stretch (sulfonyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound is 198.24 g/mol .

| m/z | Relative Intensity (%) | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 169 | High | [M - C₂H₅]⁺ |

| 135 | Moderate | [M - SO₂C₂H₅]⁺ |

| 107 | Moderate | [C₇H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: This is a predicted fragmentation pattern for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample (10-100 µg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

solubility of 4-Ethylsulfonylbenzaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of 4-Methylsulfonylbenzaldehyde in Organic Solvents

Introduction

4-Methylsulfonylbenzaldehyde is a versatile bifunctional molecule incorporating both an aldehyde and a methylsulfonyl group. This compound serves as a crucial building block in the synthesis of more complex chemical structures, particularly in the development of novel compounds for medicinal chemistry and materials science.[1] The presence of the electron-withdrawing sulfonyl group and the reactive aldehyde functionality allows for a wide range of chemical transformations.[1] Understanding its solubility in various organic solvents is paramount for its purification, crystallization, and application in various synthetic processes.[2][3] This technical guide provides a comprehensive overview of the solubility of 4-methylsulfonylbenzaldehyde in a range of organic solvents, details the experimental methodologies for solubility determination, and presents relevant thermodynamic models.

Quantitative Solubility Data

The solubility of 4-methylsulfonylbenzaldehyde has been experimentally determined in several pure and binary organic solvents. The mole fraction solubility generally increases with an increase in temperature.[2][3]

Solubility in Pure Organic Solvents

The solid-liquid phase equilibrium for 4-methylsulfonylbenzaldehyde was investigated in nine organic solvents from 283.15 K to 318.15 K under atmospheric pressure.[2][3] The solubility, expressed as mole fraction (x), is summarized in the table below. The order of solubility in these solvents at a given temperature is: acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol.[3]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |

| 283.15 | 0.0158 | 0.0119 | 0.0089 | 0.0081 | 0.0098 | 0.0465 | 0.0411 | 0.0108 | 0.0217 |

| 288.15 | 0.0193 | 0.0148 | 0.0112 | 0.0101 | 0.0123 | 0.0573 | 0.0509 | 0.0136 | 0.0269 |

| 293.15 | 0.0236 | 0.0183 | 0.0140 | 0.0125 | 0.0153 | 0.0702 | 0.0627 | 0.0171 | 0.0332 |

| 298.15 | 0.0288 | 0.0226 | 0.0174 | 0.0154 | 0.0191 | 0.0858 | 0.0768 | 0.0214 | 0.0408 |

| 303.15 | 0.0351 | 0.0279 | 0.0216 | 0.0189 | 0.0237 | 0.1046 | 0.0938 | 0.0267 | 0.0500 |

| 308.15 | 0.0426 | 0.0344 | 0.0268 | 0.0232 | 0.0294 | 0.1271 | 0.1141 | 0.0332 | 0.0611 |

| 313.15 | 0.0516 | 0.0423 | 0.0332 | 0.0284 | 0.0364 | 0.1541 | 0.1384 | 0.0411 | 0.0744 |

| 318.15 | 0.0624 | 0.0518 | 0.0410 | 0.0346 | 0.0449 | 0.1862 | 0.1673 | 0.0507 | 0.0903 |

Table 1: Mole fraction solubility (x) of 4-methylsulfonylbenzaldehyde in nine pure organic solvents at various temperatures.[2][3]

Solubility in Binary Solvent Mixtures

The solubility of 4-methylsulfonylbenzaldehyde has also been determined in binary mixtures of acetonitrile with methanol, ethanol, and isopropanol at temperatures ranging from 283.15 to 318.15 K.[2] In these systems, the solubility of 4-methylsulfonylbenzaldehyde increases with both rising temperature and an increasing mass fraction of acetonitrile.[2]

Experimental Protocols

The solubility data presented above were primarily determined using an isothermal dissolution equilibrium method.[4] A general workflow for this experimental protocol is outlined below.

Isothermal Dissolution Equilibrium Method

This static equilibrium method involves the following key steps:

-

Sample Preparation: An excess amount of 4-methylsulfonylbenzaldehyde is added to a known volume of the selected solvent in a sealed vessel.

-

Equilibration: The vessel is placed in a thermostatically controlled water bath to maintain a constant temperature. The mixture is continuously stirred for a sufficient period to ensure that equilibrium is reached between the solid and liquid phases.

-

Phase Separation: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might alter the solubility. The syringe is often fitted with a filter to prevent any solid particles from being drawn.

-

Analysis: The concentration of 4-methylsulfonylbenzaldehyde in the sampled solution is determined using a suitable analytical technique. A common method is high-performance liquid chromatography (HPLC).

-

Data Correlation: The experimental solubility data is then often correlated with various thermodynamic models such as the modified Apelblat equation, the λh equation, the Wilson model, and the nonrandom two-liquid (NRTL) model.[2][3] The modified Apelblat equation has been shown to provide a good correlation for the solubility of 4-methylsulfonylbenzaldehyde in the studied solvents.[2][3]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the isothermal dissolution equilibrium method for determining the solubility of a solid compound in a solvent.

References

An In-depth Technical Guide to the Safe Handling of 4-Ethylsulfonylbenzaldehyde

This guide provides comprehensive safety data and handling protocols for 4-Ethylsulfonylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical property databases to ensure a thorough understanding of the substance's characteristics and associated hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 50899-03-1 | [1] |

| Molecular Formula | C9H10O3S | [1] |

| Molecular Weight | 198.24 g/mol | [1] |

| Appearance | White - Yellow Solid | [2] |

| Melting Point | 108 - 110 °C | [1] |

| Boiling Point | No information available | |

| Solubility | No information available | |

| Vapor Pressure | No information available | |

| Density | No information available |

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. The GHS classification provides a universally understood summary of these risks.

| Hazard Classification | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Serious eye irritation | Category 2A | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |

| Reproductive toxicity | Category 1B | H360: May damage fertility or the unborn child |

| Short-term (acute) aquatic hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

| Long-term (chronic) aquatic hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Data sourced from Sigma-Aldrich Safety Data Sheet.

GHS Pictograms:

Health hazard, Irritant, Environmental hazard

Signal Word: Danger

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling, but the following PPE is generally recommended:

| PPE Type | Specification |

| Eye Protection | Goggles (European Standard - EN 166).[3] |

| Hand Protection | Protective gloves.[3] |

| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

3.2. Handling Procedures

-

Do not handle until all safety precautions have been read and understood.

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing mist or vapors.

-

Avoid release to the environment.

3.3. Storage Conditions

-

Store in a well-ventilated place. Keep cool.[3]

-

Keep containers tightly closed in a dry and cool place.[3]

-

Store under an inert atmosphere is recommended as the substance may be air-sensitive.[3]

Emergency Procedures and First Aid

Rapid and appropriate response in case of an emergency is critical. The following diagrams and tables outline the necessary steps.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation persists, call a physician.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician. |

Logical Flow for First Aid Response

4.2. Fire Fighting Measures

-

Suitable extinguishing media: Use dry sand, dry chemical, or alcohol-resistant foam.[3] For this substance/mixture, no limitations of extinguishing agents are given.

-

Specific hazards: Combustible. Vapors are heavier than air and may spread along floors. Development of hazardous combustion gases or vapors is possible in the event of a fire.

-

Protective equipment: In the event of a fire, wear a self-contained breathing apparatus.

4.3. Accidental Release Measures

-

Personal precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition.

-

Environmental precautions: Avoid release to the environment.

-

Methods for cleaning up: Take up with liquid-absorbent material. Dispose of properly. Clean the affected area.

Workflow for Spill Response

Toxicological Information

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: May damage fertility or the unborn child.

-

STOT-Single Exposure: May cause respiratory irritation.

-

STOT-Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant. Disposal should be in accordance with local, state, and federal regulations. Avoid release to the environment.

References

An In-depth Technical Guide to 4-Ethylsulfonylbenzaldehyde for Researchers and Drug Development Professionals

Introduction

4-Ethylsulfonylbenzaldehyde, with CAS number 50899-03-1, is a versatile bifunctional organic compound that is gaining attention as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring both a reactive aldehyde group and an electron-withdrawing ethylsulfonyl group, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety information, and synthetic applications of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is commercially available from several chemical suppliers. The typical purity offered is around 97%. It is generally supplied as a solid and should be stored in an inert atmosphere at 2-8°C. Pricing can vary between suppliers.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 50899-03-1 | 97% | Sold through Ambeed, Inc. |

| Benchchem | 50899-03-1 | - | Inquire for details. |

| Ambeed, Inc. | 50899-03-1 | 97% | - |

| Apollo Scientific | 50899-03-1 | - | Inquire for details. |

| BLD Pharm | 50899-03-1 | - | Inquire for details. |

| Matrix Scientific | 50899-03-1 | - | Inquire for details.[2] |

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of this compound is crucial for its effective use in research and synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50899-03-1 | [2] |

| Molecular Formula | C9H10O3S | [2] |

| Molecular Weight | 198.24 g/mol | [2] |

| Melting Point | 108 - 110 °C | [2] |

| Physical Form | Solid |

While experimental spectroscopic data is not widely published, predicted Nuclear Magnetic Resonance (NMR) data can provide valuable guidance for structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H-NMR | -CHO | ~10.1 | Singlet (s) |

| Aromatic H (ortho to -CHO) | ~8.05 | Doublet (d) | |

| Aromatic H (ortho to -SO₂Et) | ~7.85 | Doublet (d) | |

| -CH₂- | ~3.2 | Quartet (q) | |

| -CH₃ | ~1.3 | Triplet (t) | |

| ¹³C-NMR | -CHO | ~191 | |

| Aromatic C (ipso to -CHO) | ~135 | ||

| Aromatic C (ortho to -CHO) | ~130 | ||

| Aromatic C (ortho to -SO₂Et) | ~128 | ||

| Aromatic C (ipso to -SO₂Et) | ~145 | ||

| -CH₂- | ~45 | ||

| -CH₃ | ~7 |

Safety and Handling

This compound is classified as an irritant and may be harmful if ingested or inhaled.[3] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] In case of contact with eyes, rinse immediately with plenty of clean, running water for at least 15 minutes while keeping the eyes open.[3] If the substance comes into contact with skin, wash the affected area with generous amounts of running water and non-abrasive soap.[3]

Hazard and Precautionary Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Experimental Protocols and Applications in Drug Discovery

The dual functionality of this compound makes it a valuable precursor for a variety of chemical reactions used in the synthesis of bioactive molecules.

Synthetic Pathways

The synthesis of this compound can be approached through several routes, primarily involving the oxidation of a suitable precursor.

References

The Pivotal Role of 4-Ethylsulfonylbenzaldehyde in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – 4-Ethylsulfonylbenzaldehyde, a versatile aromatic aldehyde, is emerging as a significant building block in the landscape of medicinal chemistry. Its unique structural features, characterized by an electrophilic aldehyde group and an electron-withdrawing ethylsulfonyl moiety, make it a valuable precursor for the synthesis of a diverse range of pharmacologically active compounds. This technical guide provides an in-depth analysis of its potential applications, focusing on the synthesis of bioactive derivatives, their biological evaluation, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals dedicated to the advancement of drug discovery and development.

Core Synthetic Applications and Bioactive Derivatives

The reactivity of the aldehyde group in this compound allows for its facile conversion into various heterocyclic and acyclic scaffolds. Two prominent classes of derivatives with demonstrated biological potential are thiosemicarbazones and metathiazanones.

Thiosemicarbazones: A Gateway to Antimicrobial and Anticancer Agents

Thiosemicarbazones are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of thiosemicarbazones from this compound proceeds via a condensation reaction with a thiosemicarbazide derivative.

While specific quantitative data for this compound-derived thiosemicarbazones is not extensively available in publicly accessible literature, the closely related 4-(methylsulfonyl)benzaldehyde derivatives offer valuable insights into their potential. For instance, indole derivatives incorporating a 4-(methylsulfonyl)phenyl moiety have been synthesized and evaluated for their dual antimicrobial and anti-inflammatory activities.

Table 1: Representative Biological Activity of Sulfonyl-Containing Indole Derivatives

| Compound ID | Target Organism/Enzyme | Activity Measurement | Result |

| 7g | Staphylococcus aureus (MRSA) | % Growth Inhibition | 97.76% |

| 7g | Escherichia coli | % Growth Inhibition | 95.43% |

| 7g | Klebsiella pneumoniae | % Growth Inhibition | 92.11% |

| 7g | Pseudomonas aeruginosa | % Growth Inhibition | 88.34% |

| 7g | Acinetobacter baumannii | % Growth Inhibition | 85.76% |

| 9a | COX-2 | IC₅₀ | 0.15 µM |

| 9b | COX-2 | IC₅₀ | 0.12 µM |

| 9c | COX-2 | IC₅₀ | 0.10 µM |

| Celecoxib | COX-2 | IC₅₀ | 0.09 µM |

*Note: Data is for 2-(4-methylsulfonylphenyl) indole derivatives, serving as a proxy for the potential activity of this compound analogs.[1]

This protocol outlines the general synthesis of a thiosemicarbazone from an aldehyde, which is applicable to this compound.

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of this compound and thiosemicarbazide in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.

Metathiazanones: A Scaffold for Further Exploration

Patent literature reveals the use of this compound in the synthesis of 2-(4-ethylsulfonylphenyl)-3-ethyl-4-metathiazanone. This highlights another avenue for derivatization, creating a heterocyclic scaffold with potential for further functionalization and biological screening.

Visualizing Synthesis and Biological Pathways

Diagram 1: General Synthesis of Thiosemicarbazones

Caption: Synthetic route to this compound thiosemicarbazone.

Diagram 2: Potential COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 enzyme by a sulfonyl-containing compound.

Future Directions and Conclusion

This compound represents a promising and versatile scaffold in medicinal chemistry. The synthesis of its derivatives, particularly thiosemicarbazones, opens the door to the development of novel therapeutic agents with potential antimicrobial and anti-inflammatory activities. While further research is needed to fully elucidate the biological profile of this compound-derived compounds and to obtain specific quantitative data, the existing evidence from analogous structures strongly supports its potential as a valuable starting material in drug discovery programs. The detailed synthetic protocols and a fundamental understanding of the potential biological pathways provide a solid foundation for future investigations into this promising class of molecules.

References

The Synthesis of 4-Ethylsulfonylbenzaldehyde: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the synthetic routes to 4-Ethylsulfonylbenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathways, provides detailed experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is an aromatic aldehyde containing an ethylsulfonyl group. This functional group imparts specific physicochemical properties that are advantageous in medicinal chemistry, often enhancing a molecule's metabolic stability and solubility. The aldehyde moiety serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecular architectures. The primary and most direct route to this compound involves a two-step process: the synthesis of the thioether precursor, 4-(ethylthio)benzaldehyde, followed by its oxidation to the corresponding sulfone.

Synthetic Pathways

The most common and industrially scalable synthesis of this compound proceeds through a two-step sequence:

-

Nucleophilic Aromatic Substitution: This step involves the formation of the thioether, 4-(ethylthio)benzaldehyde. A common starting material is a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, which undergoes a nucleophilic aromatic substitution (SNAr) reaction with an ethanethiolate source.

-

Oxidation: The resulting 4-(ethylthio)benzaldehyde is then oxidized to the desired this compound. This transformation is typically achieved using common oxidizing agents.

This two-step approach offers a reliable and efficient route to the target molecule, utilizing readily available starting materials.

Logical Relationship of the Synthesis Pathway

Caption: General two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Ethylthio)benzaldehyde

This procedure is adapted from methodologies for analogous thioether syntheses.

Reaction Scheme:

Materials:

-

4-Fluorobenzaldehyde

-

Sodium ethanethiolate (or ethanethiol and a base like sodium hydroxide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add sodium ethanethiolate (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure 4-(ethylthio)benzaldehyde.

Step 2: Synthesis of this compound

This protocol is based on a patented procedure for the oxidation of alkylthiobenzaldehydes.[1]

Reaction Scheme:

Materials:

-

4-(Ethylthio)benzaldehyde

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Sodium tungstate dihydrate (optional catalyst)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-(ethylthio)benzaldehyde (1.0 eq) in acetic acid.

-

Optionally, add a catalytic amount of sodium tungstate dihydrate.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2.2 - 2.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data

The following table summarizes the expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Thioether Formation | 4-Fluorobenzaldehyde, Sodium ethanethiolate | 4-(Ethylthio)benzaldehyde | 85 - 95 |

| 2. Oxidation | 4-(Ethylthio)benzaldehyde, Hydrogen Peroxide | This compound | 80 - 90 |

| Overall | 68 - 85 |

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Detailed workflow for the two-step synthesis.

Signaling Pathway Analogy: The Role of this compound in Drug Development

While not a signaling pathway in the biological sense, the following diagram illustrates the logical flow of how this compound acts as a crucial intermediate in the drug development pipeline.

Caption: Role as a key intermediate in drug discovery.

References

4-Ethylsulfonylbenzaldehyde: A Linchpin in Modern Organic Synthesis for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 29, 2025 – 4-Ethylsulfonylbenzaldehyde has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde functionality and a stabilizing ethylsulfonyl group, offers a powerful platform for the construction of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 50899-03-1 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| Appearance | Solid |

| Storage Temperature | Inert atmosphere, 2-8°C |

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its utilization as a building block. The most common and efficient method involves the oxidation of the corresponding thioether, 4-(ethylthio)benzaldehyde.

Experimental Protocol: Oxidation of 4-(Ethylthio)benzaldehyde

Materials:

-

4-(Ethylthio)benzaldehyde

-

Hydrogen peroxide (30% solution)

-

Formic acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-(ethylthio)benzaldehyde in a suitable solvent such as formic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Core Reactions and Applications in Organic Synthesis

The aldehyde group of this compound serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the ethylsulfonyl group enhances the electrophilicity of the aldehyde, facilitating its reaction with various nucleophiles.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds provides a straightforward route to α,β-unsaturated systems, which are valuable precursors for various pharmaceuticals.

General Reaction Scheme:

An In-depth Technical Guide to 4-Ethylsulfonylbenzaldehyde: From Discovery to Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylsulfonylbenzaldehyde, a bifunctional aromatic compound featuring both an aldehyde and an ethylsulfonyl group, has emerged as a significant building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic properties and reactive functionalities make it a valuable precursor for the synthesis of complex molecular architectures with notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a special focus on its role in the development of targeted therapeutics.

Discovery and History

The scientific journey of this compound dates back to the mid-20th century, a period marked by significant advancements in the field of medicinal chemistry and the exploration of sulfur-containing organic compounds.

Early Synthesis and Identification:

The earliest documented synthesis of this compound appears in a 1952 publication by Haruki Satoh.[1] In his work on thiosemicarbazones, Satoh described the preparation of p-Ethylsulfonylbenzaldehyde as a necessary intermediate for the synthesis of p-Ethylsulfonylbenzaldehyde Thiosemicarbazone.[1] This places the existence and synthesis of this compound firmly in the early 1950s. The research at that time was largely driven by the quest for novel therapeutic agents, with a particular interest in thiosemicarbazones for their potential biological activities.

The development of sulfonyl-containing benzaldehydes, in a broader context, was a logical progression from the burgeoning field of sulfonamide antibacterials. The introduction of the sulfonyl group was a strategic chemical modification aimed at exploring and modulating the pharmacological properties of aromatic compounds.

A Key Intermediate in Modern Drug Discovery:

While its initial discovery was in the context of thiosemicarbazone research, the true significance of this compound in drug development became more apparent with the advent of targeted therapies in the late 20th and early 21st centuries. The ethylsulfonylphenyl moiety was identified as a key pharmacophore for the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a critical target for anti-inflammatory drugs. This realization propelled this compound into the forefront as a valuable starting material for the synthesis of a new generation of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃S | |

| Molecular Weight | 198.24 g/mol | [2] |

| Melting Point | 108 - 110 °C | |

| Appearance | Solid | [2] |

| CAS Number | 50899-03-1 | [2][3][4][5][6] |

Key Synthetic Methodologies

The synthesis of this compound has evolved, with modern methods offering improved efficiency and scalability. The most common and historically significant approaches are detailed below.

Oxidation of 4-(Ethylthio)benzaldehyde

This is the most direct and widely employed method for the preparation of this compound. It involves the oxidation of the corresponding thioether, 4-(ethylthio)benzaldehyde.

Experimental Protocol:

Step 1: Synthesis of 4-(Ethylthio)benzaldehyde

A mixture of 4-chlorobenzaldehyde, an aqueous solution of sodium ethyl mercaptide, and a phase-transfer catalyst (e.g., tetrabutylammonium chloride) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the layers are separated to yield crude 4-(ethylthio)benzaldehyde.

Step 2: Oxidation to this compound

The crude 4-(ethylthio)benzaldehyde is dissolved in a suitable solvent. An oxidizing agent, such as hydrogen peroxide in the presence of a catalytic amount of sulfuric acid and a metal catalyst (e.g., manganous sulfate), is added dropwise while controlling the temperature. The reaction is monitored by TLC until the starting material is consumed. The product, this compound, is then isolated and purified through standard techniques like crystallization.

Synthesis from p-Tolylethyl Sulfone

An earlier reported method involves the oxidation of a methyl group on a pre-existing ethylsulfonyl-substituted aromatic ring.

Conceptual Pathway:

This route starts with p-tolylethyl sulfone. The methyl group of the tolyl moiety is oxidized to a formyl group to yield this compound. This oxidation can be achieved using various oxidizing agents, such as chromic acid. While historically significant, this method can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid.

Role in Drug Development: A Focus on COX-2 Inhibitors

The primary application of this compound in modern drug development is as a key building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.

The COX-2 Signaling Pathway and Inflammation

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological functions such as protecting the stomach lining. COX-2, on the other hand, is an inducible enzyme, and its expression is upregulated at sites of inflammation. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The Role of the Ethylsulfonylphenyl Moiety

The ethylsulfonylphenyl group of molecules derived from this compound plays a crucial role in the selective binding to the COX-2 enzyme. The active site of COX-2 has a larger and more accommodating side pocket compared to COX-1. The sulfonyl group of the inhibitor can fit into this side pocket, forming specific hydrogen bonds and other non-covalent interactions with the amino acid residues of the enzyme. This selective binding is the basis for the reduced gastrointestinal side effects of COX-2 inhibitors.

Synthesis of Diarylheterocycles as COX-2 Inhibitors

This compound serves as a precursor for the synthesis of various diarylheterocyclic compounds that are potent and selective COX-2 inhibitors. A general synthetic strategy involves the condensation of this compound with other reagents to form the central heterocyclic core, such as a pyrazole or isoxazole ring, which is characteristic of many "coxib" drugs.

Conclusion

This compound, a compound with a history spanning over seven decades, has transitioned from a chemical intermediate in early academic research to a cornerstone in the development of modern, targeted anti-inflammatory therapies. Its straightforward synthesis and the critical role of its ethylsulfonylphenyl moiety in selective enzyme inhibition underscore its importance in medicinal chemistry. As the quest for safer and more effective drugs continues, the versatile chemistry of this compound is likely to find new applications in the design and synthesis of future therapeutic agents. This guide provides a foundational understanding of this key molecule for researchers and professionals dedicated to advancing the frontiers of drug discovery and development.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. 4-(Ethylsulfonyl)benzaldehyde | 50899-03-1 [sigmaaldrich.com]

- 3. CAS 50899-03-1: Benzaldeído, 4-(etilsulfonil)- [cymitquimica.com]

- 4. This compound | 50899-03-1 | Benchchem [benchchem.com]

- 5. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 4-Ethylsulfonylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of alkenes from aldehydes or ketones. This powerful olefination reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with a carbonyl compound to generate a new carbon-carbon double bond with high regioselectivity.[1] The reaction proceeds through a betaine intermediate which collapses to a four-membered oxaphosphetane ring that subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the thermodynamically stable triphenylphosphine oxide is a key driving force for this reaction.

This application note provides a detailed protocol for the Wittig reaction using 4-Ethylsulfonylbenzaldehyde as the aldehyde component. The resulting stilbene derivatives bearing an ethylsulfonyl group are of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the sulfonyl moiety. The protocol outlines the preparation of the phosphonium ylide and its subsequent reaction with this compound.

Reaction Principle

The Wittig reaction is a two-stage process. The first stage involves the preparation of a phosphonium salt, typically from the reaction of triphenylphosphine with an alkyl halide. In the second stage, the phosphonium salt is deprotonated by a strong base to form a phosphorus ylide (also known as a phosphorane). This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting betaine intermediate undergoes cyclization to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine oxide.

Experimental Protocols

This section details two common protocols for the Wittig reaction with this compound. Protocol A utilizes a strong base in an anhydrous solvent, while Protocol B employs a two-phase system with a milder base, which can be experimentally simpler.

Materials and Equipment

-

This compound

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Sodium hydroxide (NaOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Protocol A: Using a Strong Base (n-Butyllithium) in an Anhydrous Aprotic Solvent

This protocol is recommended for achieving good yields and potentially higher Z-selectivity with non-stabilized ylides.

1. Ylide Formation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). b. Add anhydrous THF via syringe. c. Cool the suspension to 0 °C in an ice-water bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.

2. Reaction with Aldehyde: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes. c. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. d. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-ethylsulfonylstilbene derivative.

Protocol B: Using a Two-Phase System with Sodium Hydroxide

This protocol offers a simpler experimental setup and avoids the use of pyrophoric reagents.

1. Reaction Setup: a. To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent). b. Add dichloromethane. c. Stir the mixture vigorously to dissolve the solids.

2. Reaction: a. Slowly add a 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture. b. Continue to stir vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.

3. Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Separate the organic layer. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize illustrative quantitative data for the Wittig reaction of this compound with benzyltriphenylphosphonium chloride. Note: This data is representative and may vary depending on the specific reaction conditions and scale.

Table 1: Reagent Quantities for a Typical Reaction

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents (Protocol A) | Molar Equivalents (Protocol B) |

| This compound | 198.24 | 1.0 | 1.0 |

| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 1.2 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | - |

| Sodium Hydroxide (50% aq.) | 40.00 | - | 5.0 - 10.0 |

Table 2: Illustrative Reaction Outcomes

| Protocol | Reaction Time (hours) | Typical Yield (%) | E/Z Ratio |

| A | 12 - 18 | 75 - 85 | ~ 1:4 |

| B | 1 - 3 | 60 - 70 | > 9:1 |

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Wittig reaction.

Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Ethylsulfonylbenzaldehyde with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. 4-Ethylsulfonylbenzaldehyde is a valuable building block in this context, as the resulting biaryl aldehydes can serve as versatile intermediates for further functionalization. The ethylsulfonyl group, being a strong electron-withdrawing moiety, can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Derivatives of sulfonylbenzaldehydes have shown potential in the development of anti-inflammatory drugs by targeting enzymes like cyclooxygenase-2 (COX-2).[1]

This document provides detailed protocols for the palladium-catalyzed Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. It includes recommended reaction conditions, a general experimental procedure, and troubleshooting guidelines to facilitate the synthesis of a diverse library of 4-ethylsulfonyl-substituted biaryl compounds.

General Reaction Scheme

The Suzuki coupling of this compound with a boronic acid proceeds via a palladium-catalyzed cross-coupling reaction in the presence of a base. The general scheme for this transformation is depicted below:

Caption: General reaction scheme for the Suzuki coupling.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide (in this case, an activated form of the aldehyde or a precursor) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.

Materials and Reagents

-

This compound (or a corresponding aryl bromide/triflate precursor)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

-

Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos, PPh₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

General Experimental Workflow

The general workflow for setting up a Suzuki coupling reaction involves careful preparation of reagents under an inert atmosphere to prevent catalyst degradation.

Caption: A typical experimental workflow for the Suzuki coupling.

Standard Protocol (Using Pd(PPh₃)₄)

This protocol is a good starting point for a wide range of boronic acids.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.[3]

Optimized Protocol for Challenging Substrates (Using a Buchwald Ligand)

For less reactive boronic acids or to achieve higher yields, a more active catalyst system is recommended.

-

Reaction Setup: In a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring and Work-up: Follow steps 5-7 from the standard protocol. Reaction times may be shorter (4-12 hours) with this more active catalyst system.

Data Presentation: Predicted Reaction Outcomes

While specific data for this compound is not extensively published, the following table provides predicted outcomes based on reactions with analogous electron-deficient aryl halides and various boronic acids. The presence of the strong electron-withdrawing ethylsulfonyl group is expected to facilitate the oxidative addition step, generally leading to good to excellent yields.[3]

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-85 |

| 4 | 3-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | 10 | 70-80 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 14 | 80-90 |

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are of high purity and appropriately degassed.

-

Increase the catalyst and/or ligand loading.

-

Try a more active catalyst system (e.g., a Buchwald palladacycle).

-

Increase the reaction temperature.

-

-

Formation of Side Products (e.g., Homocoupling):

-

Ensure a strictly inert atmosphere to minimize oxygen contamination.

-

Adjust the stoichiometry of the boronic acid (a slight excess is usually optimal).

-

-

Protodeboronation (Loss of Boronic Acid):

-

Use a less aqueous solvent system or a milder base (e.g., KF).[2]

-

Consider using the corresponding boronic acid pinacol ester, which can be more stable.

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a reliable and efficient route to a variety of biaryl aldehydes. These compounds are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the synthesis of these important building blocks. Careful optimization of reaction conditions will enable the efficient generation of diverse chemical libraries for further investigation.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 4-Ethylsulfonylbenzaldehyde and Primary Amines

Audience: Researchers, scientists, and drug development professionals.